molecular formula C5H7N B077955 2-Pentenenitrile CAS No. 13284-42-9

2-Pentenenitrile

Cat. No.: B077955
CAS No.: 13284-42-9
M. Wt: 81.12 g/mol
InChI Key: ISBHMJZRKAFTGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentenenitrile can be synthesized through various methods. One common method involves the reaction of butadiene with hydrogen cyanide in the presence of a catalyst. This process typically requires specific reaction conditions, such as controlled temperature and pressure, to ensure high yield and selectivity .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of advanced catalysts to optimize the reaction efficiency. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Pentenenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Pentanenitrile: Formed through hydrogenation.

    Halogenated Derivatives: Formed through halogenation.

    Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

2-Pentenenitrile has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-Pentenenitrile involves its ability to undergo addition, substitution, and other reactions due to its conjugated double bond and nitrile group. These functional groups allow it to interact with various molecular targets and pathways, facilitating the formation of desired products in chemical synthesis .

Comparison with Similar Compounds

Uniqueness of 2-Pentenenitrile: this compound’s conjugated double bond makes it more reactive and versatile compared to its saturated counterparts. This unique feature allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

13284-42-9

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

pent-2-enenitrile

InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3

InChI Key

ISBHMJZRKAFTGE-UHFFFAOYSA-N

SMILES

CCC=CC#N

Isomeric SMILES

CC/C=C/C#N

Canonical SMILES

CCC=CC#N

boiling_point

234 °F at 760 mm Hg (NTP, 1992)

density

0.82 at 39 °F (NTP, 1992)

flash_point

73.8 °F (NTP, 1992)

Key on ui other cas no.

13284-42-9
26294-98-4
25899-50-7

physical_description

2-pentenenitrile is a clear yellow liquid. (NTP, 1992)
Liquid

Pictograms

Flammable; Acute Toxic

solubility

5 to 10 mg/mL at 66° F (NTP, 1992)

Synonyms

2-pentenenitrile
2-pentenenitrile, (E)-isomer
2-pentenenitrile, (Z)-isome

vapor_pressure

6 mm Hg at 77 °F ;  110 mm Hg at 122° F;  134 mm Hg at 158° F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
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pentenenitrile
Name
3.4-diethyladiponitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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